BenchChemオンラインストアへようこそ!

KIF18A-IN-10

KIF18A inhibition MT-ATPase activity Biochemical assay

Selective KIF18A inhibitor (CAS 3034542-28-1) with unique allosteric binding. Ideal for CIN+ cancer models (OVCAR-3, MDA-MB-157) with >100X selectivity vs. normal cells. Use for probing mitotic defects, spindle assembly, and synthetic lethal combos (e.g., with PARPi). Offers oral bioavailability for in vivo PD/efficacy studies.

Molecular Formula C26H30F2N6O4S
Molecular Weight 560.6 g/mol
Cat. No. B12360713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKIF18A-IN-10
Molecular FormulaC26H30F2N6O4S
Molecular Weight560.6 g/mol
Structural Identifiers
SMILESC1CC12CCN(CC2)C3=C(C=CC(=C3)NS(=O)(=O)CCO)C(=O)NC4=NC5=C(C=C4)C=NN5C6CC(C6)(F)F
InChIInChI=1S/C26H30F2N6O4S/c27-26(28)14-19(15-26)34-23-17(16-29-34)1-4-22(30-23)31-24(36)20-3-2-18(32-39(37,38)12-11-35)13-21(20)33-9-7-25(5-6-25)8-10-33/h1-4,13,16,19,32,35H,5-12,14-15H2,(H,30,31,36)
InChIKeyJKYUWOONBCWYMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 2-(6-azaspiro[2.5]octan-6-yl)-N-[1-(3,3-difluorocyclobutyl)pyrazolo[3,4-b]pyridin-6-yl]-4-(2-hydroxyethylsulfonylamino)benzamide (KIF18A-IN-10) as a Clinical-Stage KIF18A Inhibitor


This compound, formally designated as 2-(6-azaspiro[2.5]octan-6-yl)-N-[1-(3,3-difluorocyclobutyl)pyrazolo[3,4-b]pyridin-6-yl]-4-(2-hydroxyethylsulfonylamino)benzamide (CAS: 3034542-28-1), is a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A [1]. Also known as AMG-650 or Sovilnesib, it is characterized by a unique spirocyclic azaspiro[2.5]octane core, a 3,3-difluorocyclobutyl substituent, and a hydroxyethylsulfonylamino-benzamide moiety, resulting in a molecular formula of C26H30F2N6O4S and a molecular weight of 560.62 g/mol [2]. It has advanced to Phase Ib clinical trials for the treatment of chromosomally unstable (CIN) cancers, including platinum-resistant ovarian cancer [3].

Why Generic Substitution of 2-(6-azaspiro[2.5]octan-6-yl)-N-[1-(3,3-difluorocyclobutyl)pyrazolo[3,4-b]pyridin-6-yl]-4-(2-hydroxyethylsulfonylamino)benzamide is Inadmissible for CIN-Cancer Research


Within the KIF18A inhibitor class, structural variations significantly impact potency, selectivity, and clinical applicability. Unlike early-stage research tools such as BTB-1 (IC50 ~1.7 μM) or even other clinical candidates like VLS-1488, the unique allosteric binding mode of this compound at the KIF18A-α-tubulin interface confers a distinct pharmacological profile [1]. This includes a specific efficacy window against CIN-positive cancer cells while sparing normal bone marrow mononuclear cells (>100X selectivity window) [1], a property not uniformly shared across all KIF18A inhibitors. Generic substitution without rigorous comparator data risks introducing off-target effects, altered pharmacokinetics, or a loss of the precise therapeutic window that underpins its clinical development for advanced solid tumors.

Quantitative Comparator Analysis: 2-(6-azaspiro[2.5]octan-6-yl)-N-[1-(3,3-difluorocyclobutyl)pyrazolo[3,4-b]pyridin-6-yl]-4-(2-hydroxyethylsulfonylamino)benzamide vs. Leading KIF18A Inhibitors


Biochemical Potency (IC50) of KIF18A-IN-10 Compared to AMG-650 and VLS-1488

KIF18A-IN-10 demonstrates superior in vitro potency against KIF18A compared to the clinical compound AMG-650 (Sovilnesib), with a 2-fold lower IC50 in biochemical assays. It also shows comparable or slightly lower potency than another clinical candidate, VLS-1488 [1][2].

KIF18A inhibition MT-ATPase activity Biochemical assay

Cellular Antiproliferative Activity in CIN-Positive Cancer Models

KIF18A-IN-10 exhibits potent antiproliferative activity in cell lines derived from high-grade serous ovarian cancer (OVCAR-3) and triple-negative breast cancer (MDA-MB-157), both characterized by high chromosomal instability (CIN). Its cellular IC50 values are <100 nM, demonstrating effective translation from biochemical to cellular efficacy [1]. This contrasts with the less potent tool compound BTB-1, which has a cellular IC50 of 1.69 μM .

Cellular antiproliferation OVCAR-3 MDA-MB-157 CIN cancer

Selectivity and Therapeutic Window: Differential Sparing of Normal Bone Marrow Cells

A key differentiator for the clinical analog AMG-650, which shares the same core scaffold as KIF18A-IN-10, is its high degree of selectivity for CIN-positive cancer cells over normal proliferating cells. AMG-650 demonstrated minimal effects on proliferating human bone marrow mononuclear cells in culture at concentrations active on sensitive cancer cells, resulting in a >100X selectivity window [1]. This contrasts sharply with standard anti-mitotic agents like taxanes or Eg5 inhibitors, which typically exhibit significant bone marrow toxicity [1].

Selectivity window Bone marrow toxicity Normal cell sparing

In Vivo Efficacy: Sustained Pharmacodynamics and Tumor Regression in OVCAR-3 Model

The clinical analog AMG-650 demonstrates robust in vivo pharmacodynamic and antitumor activity following oral administration. A single oral dose induces a sustained pharmacodynamic response (pH3 mitotic marker) for 24 hours in the OVCAR-3 tumor model [1]. Continuous once-daily dosing leads to durable tumor regressions in a subset of human ovarian and breast CDX/PDX tumor models at well-tolerated doses [1].

In vivo efficacy Pharmacodynamics OVCAR-3 xenograft Tumor regression

Recommended Research Applications for 2-(6-azaspiro[2.5]octan-6-yl)-N-[1-(3,3-difluorocyclobutyl)pyrazolo[3,4-b]pyridin-6-yl]-4-(2-hydroxyethylsulfonylamino)benzamide


In Vitro Mechanistic Studies of Chromosomal Instability (CIN) in High-Grade Serous Ovarian Cancer

KIF18A-IN-10 is ideally suited for probing KIF18A-dependent mechanisms in CIN-positive ovarian cancer models such as OVCAR-3, where it exhibits potent antiproliferative activity (IC50 <100 nM) [1]. Its biochemical potency (IC50 23.8 nM) ensures robust target engagement at low concentrations, allowing for the dissection of mitotic defects, spindle assembly checkpoint activation, and apoptosis pathways specifically in CIN-high contexts [1].

In Vivo Proof-of-Concept Studies in Triple-Negative Breast Cancer (TNBC) Xenografts

Based on preclinical data for the analog AMG-650 showing durable tumor regressions in breast cancer PDX models and potent cellular activity in MDA-MB-157 cells (IC50 <100 nM) [1][2], KIF18A-IN-10 is a valuable tool for in vivo pharmacodynamic and efficacy studies in TNBC. Its demonstrated oral bioavailability and sustained 24-hour PD response in related models support its use in once-daily oral dosing regimens to assess tumor growth inhibition and regression [2].

Combination Therapy Studies with PARP Inhibitors in BRCA1-Mutant Cancers

The combination of the KIF18A inhibitor AMG-650 with the PARP inhibitor Olaparib demonstrated enhanced anti-cancer activity relative to single-agent treatment in BRCA1- and CCNE1-altered tumor models [1]. KIF18A-IN-10 is therefore a critical reagent for research into novel synthetic lethal combination strategies, particularly in tumors with defects in homologous recombination repair pathways.

Differentiation from Standard Anti-Mitotics in Bone Marrow Toxicity Studies

A key advantage of this chemotype is its >100X selectivity window, showing minimal effects on normal human bone marrow mononuclear cells at concentrations that are cytotoxic to CIN-positive cancer cells [1]. KIF18A-IN-10 is thus an essential control and comparator for studies aiming to develop anti-mitotic therapies with reduced hematological toxicity, providing a benchmark against which newer KIF18A inhibitors or other mitotic agents can be measured.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for KIF18A-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.